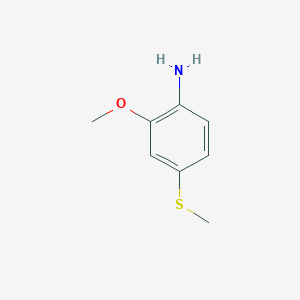
2-Methoxy-4-(methylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(methylsulfanyl)aniline is a chemical compound with the molecular formula C8H11NOS . It is also known as N-(2-methoxyethyl)-4-(methylsulfanyl)aniline .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-(methylsulfanyl)aniline consists of a benzene ring substituted with a methoxy group (OCH3), a methylsulfanyl group (SCH3), and an amine group (NH2) . The molecular weight of the compound is 205.71 .Physical And Chemical Properties Analysis
2-Methoxy-4-(methylsulfanyl)aniline is a powder at room temperature . It has a molecular weight of 205.71 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.9, indicating its lipophilicity .Applications De Recherche Scientifique
Polymer Formation : Luo et al. (2011) investigated the morphologies of polymers formed by chemical oxidation of aniline derivatives, including 2-methoxy-4-(methylsulfanyl)aniline, revealing that these compounds can produce unique nano-/microstructures like hollow microspheres, which have potential applications in material science (Luo et al., 2011).
Electropolymerization : The electropolymerization of methyl and methoxy substituted polyanilines, including 2-methoxy-4-(methylsulfanyl)aniline, was studied by D'Aprano et al. (1993). Their research contributes to understanding the structural effects on polymerization, crucial for developing advanced polymeric materials (D'Aprano et al., 1993).
Spectroscopic Properties : Richards et al. (2015) studied the structural and spectroscopic properties of a compound closely related to 2-methoxy-4-(methylsulfanyl)aniline, offering insights into the behavior of such molecules in different environments, which can be essential for their application in various spectroscopic techniques (Richards et al., 2015).
Polymerization and Nanostructure Preparation : Wang Chense (2014) explored the polymerization of aniline derivatives including 2-methoxy-4-(methylsulfanyl)aniline, providing insights into the preparation of polyaniline and its nanostructured counterparts, which could have applications in nanotechnology and materials science (Wang Chense, 2014).
Synthesis of Nonlinear Optical Polymers : Zhang et al. (1997) developed a hyperbranched polymer using a derivative of 2-methoxy-4-(methylsulfanyl)aniline, contributing to the field of nonlinear optics. Such polymers have potential applications in optical devices and photonics (Zhang et al., 1997).
Environmental Sensing and Adsorption : Tian et al. (2017) demonstrated the use of polyanilines, derived from compounds like 2-methoxy-4-(methylsulfanyl)aniline, in the detection and adsorption of sulfur dioxide, which is significant for environmental monitoring and pollution control (Tian et al., 2017).
Synthesis of Benzothiazine Derivatives : Montis et al. (2008) focused on synthesizing 4H-1,4-benzothiazine-1,1-dioxide derivatives using 2-(methylsulfanyl)aniline, a related compound, which could have implications in pharmaceuticals and organic chemistry (Montis et al., 2008).
Antimicrobial Activity of Substituted Anilines : Banoji et al. (2022) reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, including derivatives of 2-methoxy-4-(methylsulfanyl)aniline, demonstrating significant antibacterial and antifungal activities. These compounds could be vital for developing new antimicrobial agents (Banoji et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-4-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSKJCXEBQDCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[5-cyclopropyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2445505.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2445507.png)
![3-((4-chlorophenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2445508.png)
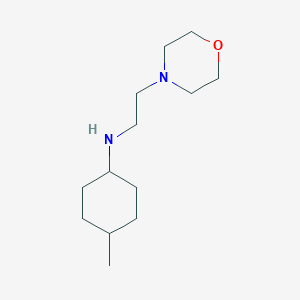


![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2445513.png)
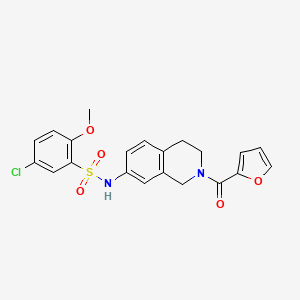
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2445517.png)
![Tert-butyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]-[(1-methylimidazol-2-yl)methyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2445518.png)
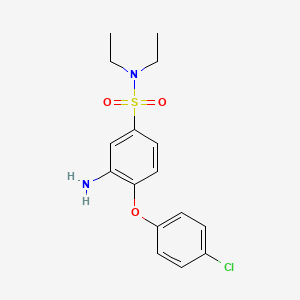
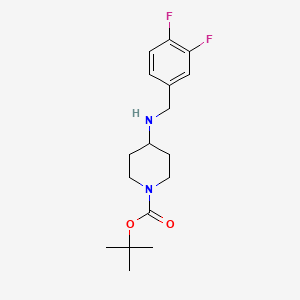
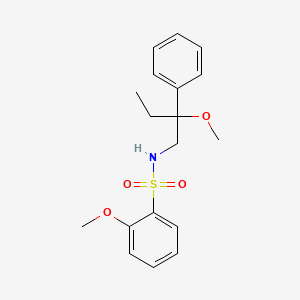
![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2445526.png)